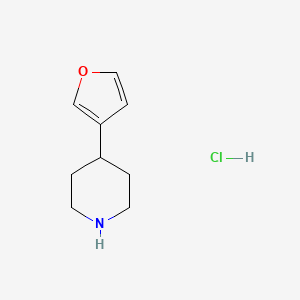![molecular formula C7H10N2S B11762639 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine is a heterocyclic compound with a unique structure that includes a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the desired thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication . This interaction disrupts the DNA replication process, leading to bacterial cell death.
類似化合物との比較
4,5,6,7-Tetrahydrobenzo[b]thiophene: Similar in structure but contains a thiophene ring instead of a thiazole ring.
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole: Another derivative with similar biological activities.
Uniqueness: 4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine is unique due to its specific interaction with DNA gyrase B, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for developing targeted antibacterial therapies.
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3,8H2 |
InChIキー |
BQIOGSINRRZZFX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)N=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


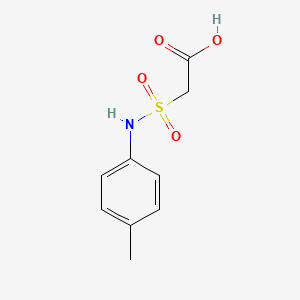
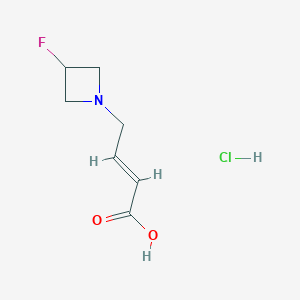

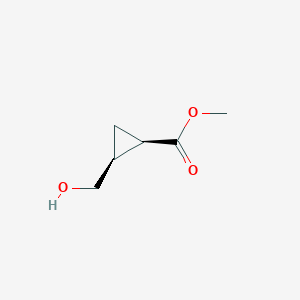
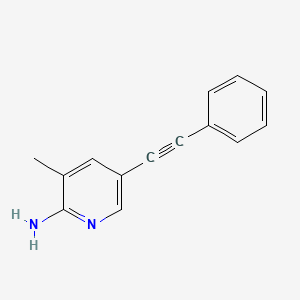
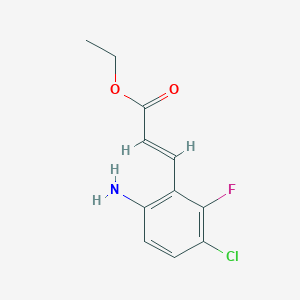
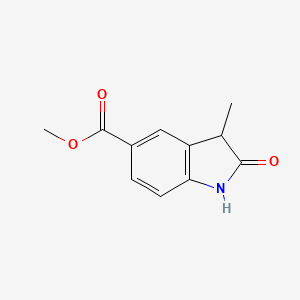
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
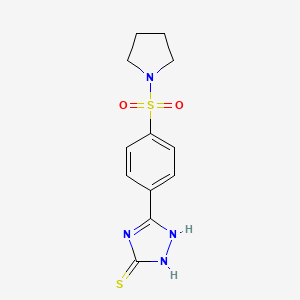
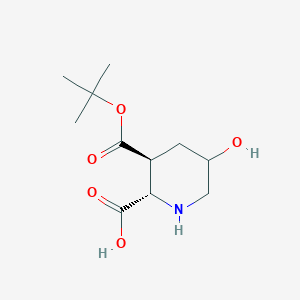
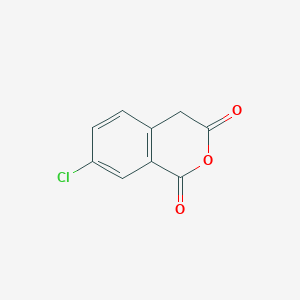
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
